molecular formula C20H19ClN4O3S B2367795 N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898624-92-5

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No. B2367795
CAS RN: 898624-92-5
M. Wt: 430.91
InChI Key: ZHTNVSOFBUVFIF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Monitoring

The compound has been part of extensive research in environmental sciences. For instance, its presence and transformation in aquatic systems and soil have been monitored due to its widespread use in agriculture. In a study by Graham et al. (1999), the transformation of related compounds like metolachlor and alachlor in aquatic systems was investigated. This study is essential for understanding the environmental impact and behavior of similar chemical compounds (Graham et al., 1999).

Synthesis and Chemical Properties

The compound's synthesis and chemical properties have been explored extensively. Fan Ji-ye (2011) discussed the synthesis and kinetics of 3-position sulfur substitution of a related compound. This research contributes to the broader understanding of the chemical properties and reactions involving similar compounds (Fan Ji-ye, 2011).

Pharmacological Studies

Despite the exclusion of drug use, dosage, and side effects, the compound and its analogs have been part of pharmacological studies. For example, compounds with a similar structure have been evaluated for their anti-HIV activity, as reported by Nawar S. Hamad et al. (2010). These studies contribute to the exploration of potential therapeutic applications of related compounds (Nawar S. Hamad et al., 2010).

Bioactivity Research

Research has also been conducted on the bioactivity of compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide. A study by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the bioactivity and metabolism of such compounds (Coleman et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12-3-5-13(6-4-12)9-16-19(27)23-20(25-24-16)29-11-18(26)22-15-10-14(21)7-8-17(15)28-2/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTNVSOFBUVFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

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